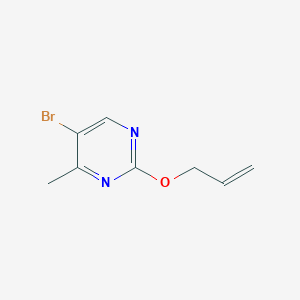

5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine

Overview

Description

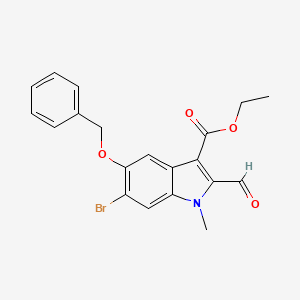

5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine (hereafter referred to as 5-BMP) is a chemical compound with the molecular formula C8H9BrN2O1. It is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological activities2.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 5-BMP, often involves the use of reagents in organic synthesis, especially in the preparation of various substituted phenols3. They are also used as starting materials in the synthesis of other organic compounds, such as biologically active molecules and pharmaceuticals3.

Molecular Structure Analysis

The molecular structure of 5-BMP consists of a pyrimidine ring substituted with a bromine atom, a methyl group, and a prop-2-en-1-yloxy group1. The molecular weight of 5-BMP is 229.07 g/mol1.

Chemical Reactions Analysis

The exact chemical reactions involving 5-BMP are not well-understood. However, it is believed to act as an electrophile in organic reactions, due to the presence of the bromine atom and the prop-2-en-1-yloxy group3. This makes it a useful reagent in various organic transformations3.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-BMP are not well-documented. However, it is known that the compound has a molecular weight of 229.07 g/mol1.Scientific Research Applications

1. Electron-Induced Decomposition

- Summary of Application: This compound is used in the study of electron attachment to 5-bromo-4-thiouracil (BrSU), a uracil derivative, and 5-bromo-4-thio-2′-deoxyuridine (BrSdU), with an attached deoxyribose moiety via the N-glycosidic (N1-C) bond . These molecules have been proposed as radiosensitizers and are currently being researched .

- Methods of Application: Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .

- Results or Outcomes: The study found that BrSU predominantly captures low-energy electrons with kinetic energies near 0 eV, though the abundance of bromine anions was rather low compared to a similar experiment with bromouracil .

2. Anticancer Activity

- Summary of Application: This compound is used in the design and synthesis of novel anticancer agents . Specifically, it is used in the synthesis of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues .

- Methods of Application: The compounds were synthesized through standard chemical procedures and their structures were confirmed by 1H NMR, 13C NMR and Mass spectral analysis after purification . All the compounds were screened for In Vitro lung and cervical cancer activity against A-549 and HeLa cell lines, respectively, by MTT assay protocol using various nanomolar (nM) concentrations .

- Results or Outcomes: The 2-(trifluoromethyl)benzyl substituted derivative presented outstanding activity against both the cell lines compared to standard drug doxorubicin . The methoxy, chloro, fluoro and formyl substituted analogues showed a moderate activity and whereas methyl substituted analogues activity was poor .

3. Antioxidant Potential

- Summary of Application: This compound is used in the synthesis of imidazole-containing compounds, which have shown a broad range of biological activities, including antioxidant potential .

- Methods of Application: The compounds were synthesized and evaluated for antioxidant potential using the DPPH assay .

- Results or Outcomes: The synthesized compounds showed good scavenging potential compared to ascorbic acid, a known antioxidant .

4. Anti-Inflammatory Activity

- Summary of Application: Indole-based chalcone derivatives, which include “5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine”, have been reported as COX-1 and COX-2 inhibitors .

- Methods of Application: The compounds were synthesized and their anti-inflammatory activity was evaluated .

- Results or Outcomes: Compound 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one (21) and compound 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one (22) were found to demonstrate significant activity .

5. Antiviral Activity

- Summary of Application: This compound is used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have been reported as antiviral agents .

- Methods of Application: The compounds were prepared and their antiviral activity was evaluated .

- Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

6. Manufacturing of Therapeutic SGLT2 Inhibitors

- Summary of Application: “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

The safety and hazards associated with 5-BMP are not well-documented. However, conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide6.

Future Directions

One area of interest is the use of 5-BMP in the synthesis of biologically active molecules, such as natural products and pharmaceuticals3. Another direction is the development of new synthetic methods for the preparation of this compound and its derivatives3.

properties

IUPAC Name |

5-bromo-4-methyl-2-prop-2-enoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-3-4-12-8-10-5-7(9)6(2)11-8/h3,5H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKNTFXEKALGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)

![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)

![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)

![1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene](/img/structure/B1450588.png)

![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)